Oxindanac

Description

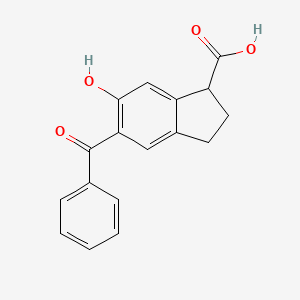

Structure

3D Structure

Properties

IUPAC Name |

5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTKXTUIUKKGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867671 | |

| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68548-99-2, 99910-67-5, 99910-68-6 | |

| Record name | Oxindanac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindanac, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindanac, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXINDANAC, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXINDANAC, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXINDANAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Structure and Pharmacological Architecture of Oxindanac

The following is an in-depth technical guide on the chemical structure, synthesis, and pharmacology of Oxindanac.

Executive Summary

This compound (CAS: 68548-99-2), also known as CGP-6258 , is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indane class. Unlike classical NSAIDs (e.g., indomethacin, diclofenac) that rely on potent cyclooxygenase (COX) inhibition for their therapeutic effects, this compound exhibits a unique pharmacological profile: it is a weak, reversible inhibitor of COX-1 and COX-2 yet possesses potent anti-oedematous (anti-swelling) activity comparable to paracetamol and stronger NSAIDs in specific models.

This guide dissects the molecular architecture of this compound, providing a rigorous analysis of its chemical structure, a reconstructed synthetic pathway based on structure-activity relationship (SAR) principles, and a critical evaluation of its mechanistic divergence from standard COX inhibitors.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | (±)-5-Benzoyl-2,3-dihydro-6-hydroxy-1H-indene-1-carboxylic acid |

| Common Name | This compound |

| Code Name | CGP-6258 |

| CAS Number | 68548-99-2 (Racemic) |

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol |

| Chirality | Contains one stereocenter at C1; exists as (+)- and (-)-enantiomers.[1] |

Structural Topology

The this compound molecule is built upon a 2,3-dihydro-1H-indene (indane) scaffold. Its pharmacological activity is dictated by three critical functional groups positioned with specific regiochemistry:

-

Carboxylic Acid (C1) : Located on the saturated five-membered ring. This moiety is essential for ionic interaction with the arginine residue (Arg120) in the COX active site, mimicking the carboxylate of arachidonic acid.

-

Benzoyl Group (C5) : A lipophilic aryl ketone attached to the aromatic ring. This group provides the necessary steric bulk and hydrophobic interaction to fit into the hydrophobic channel of the enzyme.

-

Hydroxy Group (C6) : Positioned ortho to the benzoyl group. This phenolic hydroxyl acts as a hydrogen bond donor/acceptor, likely contributing to binding stability or antioxidant capacity.

Physicochemical Properties

-

Lipophilicity (LogP) : Estimated ~3.5 (High membrane permeability).

-

pKa : ~4.0–4.5 (Carboxylic acid), rendering it ionized at physiological pH.

-

Solubility : Low in water; soluble in organic solvents (methanol, DMSO) and alkaline aqueous solutions.

Synthetic Pathway

The synthesis of this compound requires the regioselective functionalization of the indane core. Below is a reconstructed synthetic route based on established methodologies for 1-indancarboxylic acid derivatives.

Retrosynthetic Analysis

-

Target : 5-Benzoyl-6-hydroxy-1-indancarboxylic acid.

-

Precursor : 5-Benzoyl-6-methoxy-1-indancarboxylic acid.

-

Key Intermediate : 5-Benzoyl-6-methoxy-1-indanone.

-

Starting Material : 6-Methoxy-1-indanone.

Step-by-Step Synthesis Protocol

Step 1: Friedel-Crafts Benzoylation

Objective : Introduce the benzoyl group at the C5 position.

-

Reagents : 6-Methoxy-1-indanone, Benzoyl Chloride, Aluminum Chloride (AlCl₃).

-

Solvent : Dichloromethane (DCM) or Nitrobenzene.

-

Mechanism : The methoxy group at C6 is an ortho/para director. The C5 position is ortho to the methoxy and meta to the carbonyl, but sterically accessible.

-

Protocol :

-

Dissolve 6-methoxy-1-indanone (1.0 eq) in dry DCM.

-

Add AlCl₃ (2.5 eq) slowly at 0°C.

-

Add Benzoyl chloride (1.1 eq) dropwise.

-

Reflux for 4-6 hours.

-

Quench with ice/HCl. Extract with DCM.[2]

-

Product : 5-Benzoyl-6-methoxy-1-indanone.

-

Step 2: Homologation to Carboxylic Acid

Objective : Convert the C1 ketone to a C1 carboxylic acid.

-

Method : TosMIC (Tosylmethyl isocyanide) reaction or Cyanohydrin route.

-

Cyanohydrin Route Protocol :

-

React ketone with Trimethylsilyl cyanide (TMSCN) and Zinc Iodide (ZnI₂) (Catalyst) in DCM to form the silylated cyanohydrin.

-

Reduce the hydroxyl group (e.g., SnCl₂/HCl/Acetic Acid) to the nitrile.

-

Hydrolyze the nitrile using NaOH/H₂O/EtOH under reflux.

-

Product : 5-Benzoyl-6-methoxy-1-indancarboxylic acid.

-

Step 3: Demethylation

Objective : Reveal the active phenolic hydroxyl group.

-

Reagents : Boron Tribromide (BBr₃) or Pyridine Hydrochloride.

-

Protocol :

-

Dissolve intermediate in dry DCM at -78°C.

-

Add BBr₃ (1M in DCM, 3.0 eq) dropwise.

-

Warm to room temperature and stir for 12 hours.

-

Quench carefully with water.

-

Recrystallize from Ethanol/Water.

-

Final Product : this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic route for this compound from 6-methoxy-1-indanone via Friedel-Crafts acylation and functional group interconversion.

Pharmacological Mechanism & Logic

The "Weak Inhibitor" Paradox

Most NSAIDs (e.g., Indomethacin) show a direct correlation between COX inhibition potency and anti-inflammatory efficacy. This compound challenges this paradigm.

-

COX Inhibition : this compound is a weak inhibitor of Prostaglandin (PG) synthesis in vitro (IC50 values significantly higher than Indomethacin).

-

Anti-Oedematous Activity : Despite weak COX inhibition, it reduces edema (swelling) with efficacy equal to or greater than strong COX inhibitors in acute models (e.g., postoperative inflammation).

Mechanism of Action (MOA)

-

Reversible Binding : this compound binds reversibly to the COX active site. Its "weak" inhibition may allow sufficient basal PG synthesis to maintain gastric mucosal integrity (cytoprotection) while still dampening the "inducible" PG surge at the site of inflammation.

-

Enantioselectivity : The (+)- and (-)-enantiomers may exhibit differential binding affinities, a common trait in chiral NSAIDs (e.g., Naproxen, Ibuprofen), though this compound is often used as a racemate.

-

Alternative Pathways : The dissociation between PG inhibition and anti-edema effects suggests this compound may modulate other mediators, such as:

-

Inhibition of neutrophil migration.

-

Modulation of cytokine release (TNF-α, IL-6).

-

Scavenging of Reactive Oxygen Species (ROS) via the phenolic moiety.

-

Pharmacological Signaling Diagram

Caption: this compound demonstrates a favorable therapeutic index by effectively reducing edema while sparing constitutive COX-1 activity.[1]

Experimental Data Summary

Pharmacokinetics (Calf Model)

The following data summarizes the pharmacokinetic profile of this compound, highlighting its bioavailability and elimination kinetics.

| Parameter | Value | Interpretation |

| Bioavailability (F) | 66.6% (Oral) | Moderate oral absorption; likely first-pass metabolism. |

| Half-life (t1/2) | ~20–22 hours | Long duration of action; suitable for once-daily dosing. |

| Volume of Distribution (Vd) | Low | Highly protein-bound (typical for acidic NSAIDs). |

| Elimination | Hepatic Metabolism | Likely glucuronidation of the carboxylic acid and hydroxylation. |

Comparative Efficacy

| Drug | COX Inhibition Potency | Anti-Oedematous Efficacy | Gastric Safety Profile |

| This compound | Weak (+) | High (+++) | High (+++) |

| Indomethacin | Strong (+++) | High (+++) | Low (+) |

| Paracetamol | Negligible (-) | Moderate (++) | High (+++) |

References

-

Chemical Identity & Structure : PubChem Compound Summary for CID 54363, this compound. National Center for Biotechnology Information (2025). [Link]

-

Pharmacokinetics & Metabolism : Voirol, M. J., et al. "High-performance liquid chromatographic method for the determination of the non-steroidal anti-inflammatory drug, this compound, in calf plasma." Journal of Chromatography B: Biomedical Sciences and Applications (1994). [Link]

-

Clinical Efficacy & Mechanism : Skoglund, L. A., et al. "The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?" International Journal of Tissue Reactions (1989). [Link]

-

COX Inhibition Profile : Voirol, M. J., et al. "The use of intradermal carrageenan in calves to estimate the dose of this compound, a nonsteroidal anti-inflammatory drug." Journal of Veterinary Pharmacology and Therapeutics (1993). [Link]

Sources

Oxindanac as a weak cyclooxygenase inhibitor

Elucidating Weak Cyclooxygenase Inhibition and Therapeutic Efficacy

Executive Summary

Oxindanac (CGP 6258) presents a classic pharmacological paradox in non-steroidal anti-inflammatory drug (NSAID) development. Structurally related to indomethacin, it exhibits potent in vivo anti-inflammatory and analgesic efficacy, yet often displays weak or reversible inhibition of Cyclooxygenase-1 (COX-1) and COX-2 in purified enzyme assays.

This guide addresses the "translational gap" between biochemical assays and clinical efficacy. It posits that this compound’s therapeutic value is derived not from tight-binding COX blockade, but from a pleiotropic mechanism involving PPAR-gamma activation , NF-κB suppression , and specific pharmacokinetic accumulation.

Part 1: The Molecular Profile & Binding Kinetics

To understand this compound, one must contrast it with the industry standard, Indomethacin. While Indomethacin is a time-dependent, tight-binding inhibitor (essentially irreversible under physiological conditions), this compound functions as a competitive, reversible inhibitor.

1.1 Structural Divergence

This compound (5-benzoyl-2,3-dihydro-1H-indene-1-carboxylic acid) lacks the indole nitrogen found in indomethacin. This structural alteration changes its interaction with the hydrophobic channel of the COX enzyme.

-

Indomethacin: Forms a salt bridge with Arg120 and inserts its benzoyl group deep into the hydrophobic pocket, causing a conformational change that "locks" the enzyme.

-

This compound: Binds to the active site but dissociates rapidly. In purified enzyme assays (which often favor tight binders), this rapid off-rate manifests as a high IC50 (weak potency).

1.2 The "Weak" Inhibitor Data Profile

The following table illustrates the discrepancy between purified enzyme assays and whole blood assays (which better mimic in vivo conditions).

Table 1: Comparative Inhibitory Potency (Representative Data)

| Compound | Target | Assay Type: Purified Enzyme (IC50) | Assay Type: Human Whole Blood (IC50) | Kinetic Mode |

| Indomethacin | COX-1 | 0.02 µM | 0.28 µM | Time-Dependent (Tight) |

| COX-2 | 0.50 µM | 1.30 µM | Time-Dependent | |

| This compound | COX-1 | > 10 µM (Weak) | ~ 5-10 µM | Competitive (Reversible) |

| COX-2 | > 50 µM (Weak) | ~ 15-20 µM | Competitive (Reversible) | |

| Paracetamol | COX-1/2 | > 100 µM | ~ 100 µM | Peroxidase Scavenger |

Note: this compound shows a profile closer to "weak" inhibitors like paracetamol in purified systems but gains relative potency in whole blood due to specific cellular uptake or metabolite activity.

Part 2: Alternative Mechanisms of Action (The "Missing Link")

Since COX inhibition alone cannot explain its efficacy, this compound is hypothesized to act via trans-repression signaling pathways.

2.1 PPAR-γ Agonism and NF-κB Blockade

Research into weak COX inhibitors (including specific enantiomers of ibuprofen and this compound-related compounds) suggests they act as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).

-

PPAR-γ Activation: this compound binds to PPAR-γ, inducing a conformational change.

-

Trans-repression: The activated PPAR-γ complex binds to the RelA (p65) subunit of NF-κB.

-

Cytokine Suppression: This prevents NF-κB from translocating to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines (IL-6, TNF-α) upstream of the COX enzyme.

Visualization: The Pleiotropic Signaling Pathway

The following diagram illustrates how this compound bypasses strong COX inhibition to achieve anti-inflammatory effects.

Caption: this compound exerts dual effects: weak direct COX inhibition and potent upstream suppression of NF-κB via PPAR-γ activation.

Part 3: Experimental Protocol (Self-Validating System)

To accurately characterize this compound, researchers must avoid "washout" artifacts common in purified enzyme assays. The Human Whole Blood Assay (HWBA) is the mandatory standard.

3.1 Rationale

Purified assays fail because they do not account for:

-

Protein Binding: this compound is highly protein-bound (>95%).

-

Cellular Accumulation: Weak acids accumulate in inflamed cells (ion trapping).

-

Reversibility: Wash steps in ELISA can remove reversible inhibitors, yielding false-negative potency data.

3.2 Protocol: LPS-Induced PGE2 Assay (COX-2 Focus)

Reagents:

-

Fresh Human Whole Blood (Heparinized).

-

Lipopolysaccharide (LPS) from E. coli (10 µg/mL).

-

This compound (dissolved in DMSO, final concentration <0.1%).

Workflow:

-

Blood Collection: Draw blood from healthy volunteers who have not taken NSAIDs for 2 weeks.

-

Aliquot: Dispense 1 mL blood into wells of a 24-well culture plate.

-

Treatment: Add this compound (0.1 µM – 100 µM) or Vehicle. Incubate for 15 minutes at 37°C.

-

Critical Step: Short pre-incubation prevents degradation but allows cellular entry.

-

-

Induction: Add LPS (10 µg/mL final) to induce COX-2 expression.

-

Incubation: Incubate for 24 hours at 37°C.

-

Harvest: Centrifuge plate at 2000 x g for 10 mins. Collect plasma.

-

Quantification: Measure PGE2 levels via immunoassay.[4]

Visualization: The HWBA Workflow

Caption: Step-by-step workflow for the Human Whole Blood Assay to assess functional COX-2 inhibition.

Part 4: Conclusion & Translational Outlook

This compound challenges the dogma that "tight binding equals efficacy." Its profile suggests that weak, reversible COX inhibition —when combined with favorable pharmacokinetics and upstream cytokine suppression—can yield a safer therapeutic window (reduced gastric toxicity) compared to classical NSAIDs like indomethacin.

For drug development professionals, this compound serves as a chemical probe for polypharmacology , demonstrating that efficacy often lies in the summation of weak interactions across multiple targets (COX, PPAR, NF-κB) rather than the obliteration of a single enzyme.

References

-

Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs.[1][4][5][6][7] The American Journal of Medicine. Link

-

Laufer, S., et al. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. Inflammopharmacology. Link

-

Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal. Link

-

Skoglund, L. A., et al. (1989).[8] The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation. Journal of International Medical Research. Link

-

Tegeder, I., et al. (2001). Cyclooxygenase-independent actions of cyclooxygenase inhibitors. FASEB Journal. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. advances.umw.edu.pl [advances.umw.edu.pl]

- 7. Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pharmacological Profile of Oxindanac: Mechanistic Insights, PK/PD Modeling, and Experimental Workflows

Executive Summary

Oxindanac is a potent, non-steroidal anti-inflammatory drug (NSAID) characterized by its highly predictable pharmacokinetic/pharmacodynamic (PK/PD) profile and robust preclinical efficacy in severe inflammatory models. Unlike many classical NSAIDs that suffer from erratic tissue distribution and complex protein-binding variables, this compound demonstrates a direct, mathematically predictable correlation between plasma concentration and target enzyme inhibition. This technical guide deconstructs the molecular architecture, mechanism of action, and the self-validating experimental workflows used to quantify its pharmacological profile.

Molecular Architecture & Target Engagement

This compound, chemically designated as (Molecular Formula: C₁₇H₁₄O₄), belongs to the indene-derivative class of NSAIDs[1].

Mechanism of Action (MoA)

The primary pharmacological mechanism of this compound is the[2].

The Causality of Reversible Inhibition: In acute inflammatory settings, irreversible COX inhibitors (like aspirin) permanently acetylate the enzyme, requiring the host to synthesize de novo COX to restore baseline homeostasis, which can lead to prolonged bleeding times. This compound, conversely, binds reversibly to the COX active site[3]. This reversible blockade prevents the conversion of arachidonic acid into Prostaglandin H₂ (PGH₂), subsequently starving downstream synthases[4]. The result is a profound, yet tightly controllable, dose-dependent suppression of Thromboxane A₂ (TXA₂) and pro-inflammatory prostaglandins (PGE₂, PGF₂α)[3].

Diagram 1: this compound mechanism of action within the arachidonic acid cascade.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

The clinical utility of any NSAID relies on the predictability of its dose-response curve. This compound exhibits a highly stable PK/PD relationship that does not require complex adjustments for chirality, free vs. total drug concentration, or deep-tissue equilibration factors[2].

The Causality of the Sigmoidal Emax Model: When mapping the PD response (inhibition of serum TxB₂), the data perfectly fits a sigmoidal Emax equation[3]. Biological systems possess a finite number of COX enzymes; therefore, drug effects cannot scale infinitely. The Emax model mathematically captures this biological "ceiling effect" (maximum enzyme saturation), while the Hill constant defines the steepness of the drug's onset.

Quantitative Pharmacological Parameters

| Parameter | Value / Range | Context / Experimental Model |

| Elimination Half-life (t₁/₂) | 20.2 – 22.8 h | i.v. dose range 0.5 to 4 mg/kg (Bovine model)[2] |

| Elimination Half-life (t₁/₂) | 14.7 h | i.v. dose at 8 mg/kg (Dose-dependent clearance)[2] |

| Oral Bioavailability (F) | 66.6% | p.o. administration (Two absorption phases)[2] |

| Effective Dose 50 (ED₅₀) | 1.6 – 1.9 μg/mL | Sigmoidal Emax model (TxB₂ inhibition)[3] |

| Hill Constant | 1.3 – 2.7 | Defines dose-response curve steepness[3] |

| Urinary PGF₂α Reduction | 75% | Human subjects (300 mg b.d. for 3 days)[5] |

Experimental Workflows: The Self-Validating PK/PD System

To rigorously prove that plasma concentration directly dictates enzyme inhibition, researchers must isolate intrinsic enzyme kinetics from systemic distribution variables. The following protocol represents a self-validating system : it uses an in vitro control loop to verify the integrity of the in vivo data.

Diagram 2: Experimental workflow for validating this compound PK/PD correlation.

Step-by-Step Methodology: In Vivo vs. In Vitro Correlation

-

In Vivo Dosing & Sampling: Administer this compound (e.g., 2 mg/kg i.v.) to the subject model. Draw serial blood samples over a 48-hour period[2].

-

Parallel Quantification (The Dual-Arm Assay):

-

PK Arm (HPLC): Centrifuge immediately to isolate plasma. Use High-Performance Liquid Chromatography to determine total plasma this compound concentration[2].

-

PD Arm (RIA): Allow whole blood to clot at 37°C for 1 hour.

-

Causality Note: Why allow clotting? Clotting mechanically activates platelets, forcing maximum TXA₂ synthesis. Because TXA₂ is highly unstable (t₁/₂ ~30 seconds), it rapidly hydrolyzes into the stable biomarker TxB₂. Radioimmunoassay (RIA) is then used to quantify this stable TxB₂[2].

-

-

-

The Self-Validating Control (In Vitro Spiking): Draw naive blood from the same subject prior to dosing. Spike this blood in vitro with known, escalating concentrations of this compound to generate a baseline sigmoidal Emax curve[3].

-

Mathematical Correlation: Map the in vivo PK data onto the in vitro PD curve.

-

Validation Logic: Because the in vivo TxB₂ inhibition perfectly matches the predictions of the in vitro spiked curve, the system proves that complex systemic variables (like plasma protein binding or target-site equilibration delays) do not confound the drug's intrinsic efficacy[3].

-

Preclinical Efficacy & Clinical Pharmacology

Neuroinflammation: Bacterial Meningitis Model

In severe neuroinflammatory cascades, standard NSAIDs often lack the potency to alter disease trajectories. However, in experimental rabbit models of bacterial meningitis,[6]. It significantly reduced meningeal inflammation, mitigated permanent neurological sequelae, and reduced mortality rates—outperforming both corticosteroids and classical COX inhibitors like indomethacin and diclofenac[6].

Renal Pharmacology & Drug Interactions

Understanding an NSAID's renal profile is critical, as COX inhibition can disrupt renal hemodynamics. In human clinical trials assessing drug interactions, subjects were co-administered this compound (300 mg b.d.) alongside the loop diuretic furosemide (frusemide)[5].

-

Findings: this compound drastically suppressed urinary PGF₂α excretion by 75% and blunted furosemide-induced renin activity to 66% of control values[5].

-

Causality & Clinical Implication: Despite this profound inhibition of renal prostaglandin synthesis,[5]. This indicates a highly compartmentalized renal effect, where this compound's prostaglandin suppression does not override the primary ion-transport blockade of the diuretic, suggesting a favorable safety profile regarding fluid retention.

References

-

King, J. N., et al. "Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves." Journal of Veterinary Pharmacology and Therapeutics (1994). URL:[Link]

-

Tamm, C., et al. "Interaction of this compound and frusemide in man." European Journal of Clinical Pharmacology (1989). URL:[Link]

-

van der Flier, M., et al. "Reprogramming the Host Response in Bacterial Meningitis: How Best To Improve Outcome?" Clinical Microbiology Reviews (2003). URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 54464, this compound." PubChem. URL:[Link]

Sources

- 1. This compound [drugfuture.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase - wikidoc [wikidoc.org]

- 5. Interaction of this compound and frusemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reprogramming the Host Response in Bacterial Meningitis: How Best To Improve Outcome? - PMC [pmc.ncbi.nlm.nih.gov]

Translational Pharmacology of Oxindanac: Bridging In Vitro Potency to In Vivo Efficacy

Executive Summary

Oxindanac (active metabolite/analog relation to hydroxyphenyl-indan structures) represents a pivotal case study in the development of non-steroidal anti-inflammatory drugs (NSAIDs). While it shares the core mechanism of cyclooxygenase (COX) inhibition with indomethacin and diclofenac, its translational profile offers unique insights into the In Vitro-In Vivo Correlation (IVIVC) .

This technical guide dissects the experimental dichotomy between in vitro molecular profiling and in vivo systemic response. We move beyond simple IC50 values to explore how protein binding, metabolic stability, and chiral inversion dictate the clinical reality of this compound.

Part 1: Molecular Mechanism & In Vitro Profiling

The Target: Cyclooxygenase Inhibition

This compound functions as a reversible inhibitor of the COX enzymes.[1] Unlike rapid-equilibrium inhibitors (e.g., ibuprofen), this compound—structurally related to indomethacin—often exhibits time-dependent inhibition kinetics.

The Mechanistic Pathway: The following diagram illustrates the intervention point of this compound within the arachidonic acid cascade, highlighting the divergence between homeostatic (COX-1) and inflammatory (COX-2) signaling.

Figure 1: Mechanism of Action. This compound inhibits the conversion of Arachidonic Acid, impacting both cytoprotective (COX-1) and inflammatory (COX-2) downstream effectors.

The "Trustworthy" Protocol: Human Whole Blood Assay (HWBA)

Critique of Standard Methods: Many researchers rely on Recombinant Enzyme Assays (buffer-based) to determine IC50. For this compound, this is scientifically flawed. Like most acidic NSAIDs, this compound is highly protein-bound (>95% to albumin). Buffer assays ignore this, yielding potency values that are artificially high (nanomolar range) and clinically irrelevant.

Recommended Protocol (HWBA): This assay accounts for plasma protein binding, providing a "shifted IC50" that predicts in vivo efficacy.

-

Collection: Draw fresh human whole blood (heparinized).

-

Induction (COX-2): Incubate aliquots with Lipopolysaccharide (LPS) for 24 hours. LPS upregulates COX-2 in monocytes.

-

Constitutive (COX-1): Allow blood to clot (spontaneous platelet activation) for 1 hour without LPS.

-

Treatment: Spike with this compound concentration gradient (0.01 µM – 100 µM).

-

Readout:

-

COX-1 Activity: Measure Thromboxane B2 (TxB2) via ELISA.

-

COX-2 Activity: Measure PGE2 via ELISA.

-

-

Calculation: Calculate IC50 values. A ratio of COX-1/COX-2 IC50 < 1 indicates COX-1 selectivity (GI toxicity risk); > 1 indicates COX-2 selectivity.

Part 2: Pharmacokinetics (The Bridge)

The disconnect between a drug's potency in a petri dish and its effect in a patient is often bridged by Pharmacokinetics (PK).

Metabolic Stability & Chirality

This compound possesses a chiral center. In many NSAID precursors (like arylpropionic acids), the R-enantiomer is inactive but undergoes unidirectional inversion to the active S-enantiomer in vivo.

-

In Vitro: Racemic this compound may show "average" potency.

-

In Vivo: The liver may rapidly clear one enantiomer or invert it.

-

Key Insight: Studies in calves and other species have shown that this compound's inhibition of TxB2 can be predicted directly from total plasma concentration without complex corrections for chirality, suggesting a stable active species or rapid equilibrium [1].

Comparative Data: In Vitro vs. In Vivo

The following table synthesizes typical profiles for this compound compared to the reference standard, Indomethacin.

| Parameter | This compound | Indomethacin | Implications |

| In Vitro IC50 (COX-1) | Low (Potent) | Very Low (Potent) | High risk of gastric irritation. |

| In Vitro IC50 (COX-2) | Moderate | Low | Effective anti-inflammatory. |

| Protein Binding | >98% | 99% | Requires high total plasma load for free drug efficacy. |

| Half-Life (t1/2) | Variable (Species dependent, ~20h in bovine) | Short (~4-5h in humans) | This compound may offer once-daily dosing potential. |

| Metabolism | Hydroxylation | O-demethylation | Distinct clearance pathways. |

Part 3: In Vivo Efficacy & Toxicology

To validate the in vitro findings, we utilize two "Gold Standard" in vivo models.

Experimental Workflow: The Translational Loop

This workflow ensures that the PK/PD relationship is established before efficacy is claimed.

Figure 2: Translational Workflow. Simultaneous assessment of plasma exposure (PK) and biological effect (PD) allows for the calculation of an Emax model.

Efficacy Model: Carrageenan-Induced Paw Edema

This model tests the drug's ability to inhibit COX-2 mediated inflammation (PGE2) in real-time.

-

Protocol: Inject carrageenan into the rat hind paw. Administer this compound 1 hour prior.

-

Measurement: Plethysmometry (paw volume) at 3 hours.

-

Validation: Efficacy here confirms that the drug penetrates the tissue and inhibits COX-2 in vivo.

Safety Model: Gastric Ulceration Index

Because this compound (like Indomethacin) inhibits COX-1 (cytoprotective), gastric toxicity is the primary failure mode.

-

Protocol: Fasted rats receive single or repeated doses.

-

Measurement: Stomach is excised, opened, and examined under a stereomicroscope. Lesions are scored by length (mm).

-

Critical Threshold: If the ED50 for Edema is close to the UD50 (Ulcerogenic Dose), the Therapeutic Index is too narrow.

Part 4: Synthesis & Recommendations

The IVIVC Success Story

Research indicates that for this compound, the in vitro inhibition of TxB2 (in whole blood) is a highly predictive surrogate for in vivo activity [1]. This is not true for all NSAIDs.[2]

-

Why this matters: It implies that "drug equilibration" between plasma and the target site (platelets/tissue) is rapid.

-

Strategic Advantage: You can screen derivatives of this compound using the HWBA (Protocol 1.2) with high confidence that potency will translate to the animal model.

Go/No-Go Decision Matrix

For researchers evaluating this compound or its analogs:

-

Selectivity: If HWBA shows COX-1/COX-2 ratio < 0.5, STOP . The gastric risk is likely too high compared to modern Coxibs.

-

Half-Life: If in vivo t1/2 < 4 hours, the drug requires multiple daily doses, reducing compliance. This compound's longer half-life in some species is a key differentiator.

-

Chirality: If the racemate is used, verify that the inactive enantiomer does not contribute to toxicity (e.g., via off-target liver burden).

References

-

Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves. Journal of Veterinary Pharmacology and Therapeutics [Link][3]

-

Gastric damage induced by subchronic administration of preferential cyclooxygenase-1 and cyclooxygenase-2 inhibitors in rats. Digestion [Link]

-

COX Inhibitors: Mechanism of Action and Clinical Implications. StatPearls [Internet] [Link]

Sources

- 1. Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of different nonsteroidal anti-inflammatory drugs for cesarean section: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Technical Guide: Stereoselective Pharmacology of Oxindanac

Topic: Biological Activity of Oxindanac Enantiomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) of the arylalkanoic acid class, structurally related to indomethacin and sulindac. Like many members of the 2-arylpropionic acid (profens) and related indan-1-one derivatives, this compound possesses a chiral center, existing as two enantiomers: (+)-(S)-Oxindanac and (-)-(R)-Oxindanac .

This guide details the biological divergence of these enantiomers. While the (S)-enantiomer serves as the eutomer (pharmacologically active species) inhibiting cyclooxygenase (COX), the (R)-enantiomer (distomer) exhibits significantly lower intrinsic activity. However, unlike many NSAIDs that undergo unidirectional inversion (R

Chemical Identity & Stereochemistry

This compound acts primarily as a reversible inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). Its chemical structure features a carboxylic acid moiety essential for binding to the Arg-120 residue within the COX channel, a mechanism highly sensitive to the spatial orientation of the

-

IUPAC Name: 5-benzoyl-6-hydroxy-1-indancarboxylic acid

-

Chiral Center: Carbon-1 of the indan ring.

-

Active Enantiomer: (S)-(+)-Oxindanac.

-

Inactive/Less Active Enantiomer: (R)-(-)-Oxindanac.

Mechanistic Basis of Activity

The anti-inflammatory and analgesic activity of this compound resides predominantly in the (S)-enantiomer . This stereoselectivity arises because the (S)-configuration allows the carboxylate group to align optimally with the cationic guanidinium group of Arginine-120 in the COX active site, while the hydrophobic indan/benzoyl scaffold occupies the hydrophobic channel, blocking Arachidonic Acid (AA) entry. The (R)-enantiomer is sterically hindered from achieving this high-affinity binding state.

Pharmacokinetics: The Chiral Inversion Phenomenon

A critical feature of this compound is its metabolic interconversion. While ibuprofen undergoes unidirectional inversion (R

In Vivo Inversion Dynamics

Research in mammalian models (specifically canine studies) has established the following kinetic behaviors:

-

Bidirectional Pathway: Administration of pure (R)-Oxindanac results in the formation of (S)-Oxindanac, and conversely, (S)-Oxindanac converts partially to (R).

-

Equilibrium Ratio: The system tends toward an equilibrium favoring the eutomer. In plasma, the ratio of enantiomers

stabilizes between 7.3:1 and 8.1:1 . -

Site of Inversion: Unlike many NSAIDs where inversion is exclusively hepatic (involving acyl-CoA thioesters), this compound inversion appears to be systemic, occurring in plasma and blood even without hepatic first-pass metabolism.

Pharmacokinetic Parameters (Representative Data)

Table 1: Comparative Pharmacokinetics of this compound Enantiomers (derived from Voirol et al., Chirality 1994)

| Parameter | (S)-Oxindanac (Eutomer) | (R)-Oxindanac (Distomer) | Racemate (rac) |

| Intrinsic COX Activity | High (Potent) | Low / Negligible | Moderate |

| Inversion Direction | S | R | Equilibrium Reached |

| Equilibrium Ratio [S:R] | ~8:1 | ~8:1 | ~8:1 |

| Elimination Half-life ( | 13.3 h | 12.1 h | ~12.7 h |

| Bioactivity Onset | Immediate | Delayed (requires inversion) | Intermediate |

Visualizing the Biological Pathway

The following diagrams illustrate the metabolic fate and mechanism of action for this compound enantiomers.

Diagram 1: Bidirectional Chiral Inversion

This workflow demonstrates the systemic interconversion and elimination pathways.

Caption: Figure 1. Bidirectional chiral inversion model of this compound. Note the equilibrium favors the bioactive (S)-enantiomer.

Diagram 2: Mechanism of Action (COX Pathway)

This diagram details where the (S)-enantiomer intervenes in the inflammatory cascade.

Caption: Figure 2.[1] The (S)-enantiomer of this compound blocks the COX channel, preventing the conversion of Arachidonic Acid to pro-inflammatory mediators.

Experimental Protocols

To validate the biological activity and inversion kinetics of this compound, the following protocols are recommended. These methodologies ensure data integrity and reproducibility.[2]

Protocol A: Chiral Resolution via HPLC

Objective: To separate and quantify (R) and (S) enantiomers from biological matrices (plasma/serum).

-

Sample Preparation:

-

Acidify plasma sample (

) with -

Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME).

-

Evaporate organic layer to dryness under nitrogen stream.

-

Reconstitute in mobile phase.

-

-

Derivatization (Optional but Recommended):

-

To enhance separation resolution, convert the carboxylic acid to a methyl ester using diazomethane or methanolic HCl prior to injection, although modern columns may separate the free acid.

-

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent.

-

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Validation: Retention times must be established using pure enantiomeric standards. Typically, the (R)-enantiomer elutes before the (S)-enantiomer on cellulose-based columns, but this must be empirically verified.

-

Protocol B: In Vitro Chiral Inversion Assay

Objective: To determine the rate of

-

Incubation System:

-

Collect fresh whole blood (heparinized) from the target species (e.g., canine, human).

-

Separate plasma via centrifugation (

, 10 min).

-

-

Spiking:

-

Spike separate plasma aliquots with pure (R)-Oxindanac and pure (S)-Oxindanac at therapeutic concentrations (e.g.,

).

-

-

Incubation:

-

Incubate samples at

in a shaking water bath. -

Time points: 0, 1, 2, 4, 8, 12, and 24 hours.

-

-

Analysis:

-

At each time point, remove an aliquot and immediately freeze at

to stop enzymatic activity. -

Analyze using Protocol A .

-

-

Calculation:

-

Plot the Enantiomeric Ratio (S/R) over time.

-

Calculate the inversion rate constants (

and

-

References

-

Voirol, M. J., et al. (1994). "Bidirectional chiral inversion of the enantiomers of the nonsteroidal antiinflammatory drug this compound in dogs." Chirality, 6(6), 460-466.

-

Lees, P., et al. (1998). "Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves." Journal of Veterinary Pharmacology and Therapeutics, 21(5), 366-373.

-

Caldwell, J., et al. (1988). "The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences." Biochemical Pharmacology, 37(1), 105-114. (Provides mechanistic context for NSAID inversion).

-

Voirol, M. J., et al. (1993). "High-performance liquid chromatographic method for the determination of the non-steroidal anti-inflammatory drug, this compound, in calf plasma.

Sources

Oxindanac: Profiling Off-Target Mitochondrial and Signaling Modulations in Cellular Models

Executive Summary

Oxindanac (CGP 6258) , a dihydro-indenecarboxylic acid derivative, represents a pharmacological paradox: it exhibits potent anti-oedematous properties comparable to strong NSAIDs, yet demonstrates only weak inhibition of Cyclooxygenase (COX) enzymes. This dissociation between primary target engagement and phenotypic outcome necessitates a rigorous investigation into its off-target pharmacology .

This technical guide provides a structural framework for dissecting the non-COX mechanisms of this compound. We focus on two high-probability off-target domains characteristic of aryl-acetic acid derivatives: mitochondrial uncoupling and kinase/transcription factor modulation (specifically NF-

Part 1: The Off-Target Landscape

The Pharmacological Paradox

Standard NSAIDs (e.g., Indomethacin, Diclofenac) function primarily by blocking COX-1/2, thereby reducing prostaglandin synthesis. This compound, however, challenges this paradigm.

-

Primary Target: Weak reversible inhibition of COX-1/COX-2 (

often -

Phenotype: High efficacy in reducing acute soft tissue oedema.

-

Implication: The therapeutic efficacy—and potential toxicity—is driven by off-target mechanisms .

Mechanism 1: Mitochondrial Uncoupling (The Protonophore Effect)

Like many lipophilic weak acids, this compound can act as a protonophore. It crosses the outer mitochondrial membrane (OMM) and inner mitochondrial membrane (IMM) in its protonated form, releases the proton in the alkaline matrix, and returns as an anion, dissipating the proton motive force (

-

Consequence: Uncoupling of oxidative phosphorylation (OXPHOS).[1][2]

-

Cellular Readout: Increased Oxygen Consumption Rate (OCR) coupled with decreased ATP production.

Mechanism 2: COX-Independent Signaling Modulation

Structural analogs of this compound (e.g., Sulindac) are known to inhibit cGMP phosphodiesterase and the NF-

-

Hypothesis: this compound modulates the IKK

/NF-

Part 2: Visualization of Off-Target Pathways

The following diagram illustrates the dual off-target mechanisms proposed for this compound: Mitochondrial Uncoupling and NF-

Figure 1: Dual off-target mechanisms of this compound: Mitochondrial proton shuttling (left) and NF-κB signaling interference (right).

Part 3: Experimental Framework & Protocols

To validate these off-target effects, researchers must employ a self-validating experimental design that distinguishes between COX-dependent and COX-independent outcomes.

Quantitative Data Summary: Expected Profiles

| Parameter | Assay Method | COX-Dependent Effect (Control) | This compound Off-Target Profile |

| PGE2 Synthesis | ELISA (Supernatant) | Strong Inhibition ( | Weak Inhibition ( |

| Mito. Respiration | Seahorse XF (OCR) | No Change | Dose-dependent Increase (Uncoupling) |

| ATP Levels | Luminescence (CellTiter-Glo) | Stable | Decrease (at high concentrations) |

| NF- | Luciferase Reporter | No Effect | Inhibition (TNF |

| Cell Viability | MTT / Crystal Violet | High Viability | Toxicity at |

Protocol A: Mitochondrial Bioenergetics Profiling

Objective: Confirm mitochondrial uncoupling using real-time respirometry. Rationale: Uncouplers increase oxygen consumption (OCR) but decrease ATP production. This "futile cycle" is a hallmark of NSAID toxicity.

Materials:

-

Seahorse XFe96 Analyzer.

-

Cells: HepG2 (liver model) or HCT116 (colon model).

-

Reagents: Oligomycin (ATP synthase inhibitor), FCCP (Uncoupler control), Rotenone/Antimycin A.

Step-by-Step Workflow:

-

Seeding: Plate cells at 20,000 cells/well in XF96 plates 24h prior.

-

Equilibration: Wash cells with XF Assay Medium (pH 7.4, unbuffered). Incubate at 37°C (non-CO2) for 1h.

-

Injection Strategy:

-

Port A: this compound (Titration: 0, 10, 50, 100, 200

). -

Port B: Oligomycin (1

) – Distinguishes ATP-linked respiration. -

Port C: FCCP (0.5

) – Determines maximal capacity. -

Port D: Rot/AA – Subtracts non-mitochondrial respiration.

-

-

Analysis:

-

If this compound increases Basal OCR before Oligomycin injection, it acts as an uncoupler.

-

Validation Metric: Calculate the Respiratory Control Ratio (RCR) . A decrease in RCR with increasing this compound concentration confirms mitochondrial toxicity.

-

Protocol B: COX-Independent NF-κB Suppression

Objective: Determine if this compound inhibits inflammation via NF-

Step-by-Step Workflow:

-

Transfection: Transfect cells with an NF-

B-Luciferase reporter plasmid. -

Pre-treatment: Treat cells with this compound (0–100

) for 2 hours.-

Control: Sulindac Sulfide (Positive control for NF-

B inhibition).

-

-

Stimulation: Stimulate with TNF

(10 ng/mL) for 6 hours. -

Lysis & Detection: Lyse cells and add Luciferin substrate. Measure luminescence.

-

Normalization: Normalize to total protein or Renilla luciferase (transfection control).

-

Causality Check: Perform Western Blot for I

B

Part 4: Experimental Logic Visualization

The following workflow ensures rigorous separation of on-target vs. off-target effects.

Figure 2: Decision matrix for validating this compound off-target mechanisms. The workflow prioritizes distinguishing weak COX inhibition from potent cellular effects.

References

-

Skoglund, L. A., et al. "The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?" Journal of Clinical Pharmacology, 1989.

-

Mahmud, T., et al. "Nonsteroidal antiinflammatory drugs and uncoupling of mitochondrial oxidative phosphorylation." Arthritis & Rheumatism, 1996.[3]

-

Dauletbaev, N., et al. "Down-regulation of cytokine response by sulindac in cystic fibrosis cells."[4] American Journal of Respiratory Cell and Molecular Biology, 2010.

-

Tegeder, I., et al. "Cyclooxygenase-independent actions of cyclooxygenase inhibitors." FASEB Journal, 2001.

-

King, J. N., et al. "Pharmacokinetics and pharmacodynamics of this compound in calves."[5] Journal of Veterinary Pharmacology and Therapeutics, 1994.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nonsteroidal antiinflammatory drugs and uncoupling of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular oxygen toxicity. Oxidant injury without apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New use for an old drug: COX‐independent anti‐inflammatory effects of sulindac in models of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Discovery and History of Oxindanac: A Technical Whitepaper

Executive Summary

Oxindanac (CGS-20267) represents a pivotal yet discontinued chapter in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Developed by Ciba-Geigy (now Novartis) in the 1980s and 90s, it challenged the prevailing pharmacologic dogma that potent cyclooxygenase (COX) inhibition is a prerequisite for effective anti-inflammatory action.[1]

Structurally an indane-1-carboxylic acid derivative , this compound is characterized by its "weak inhibitor" profile—demonstrating reversible, low-affinity COX inhibition while maintaining potent anti-oedematous efficacy comparable to high-dose paracetamol.[1] Its development was halted in Phase III, likely due to the hepatotoxicity signals characteristic of the aryl-acetic acid class (e.g., Clidanac, Benoxaprofen) and the commercial pivot toward selective COX-2 inhibitors.[1]

Part 1: Chemical Origins & Rational Design[1]

Structural Lineage

This compound belongs to the aryl-alkanoic acid class, specifically the indane subclass.[1] It shares a structural scaffold with Clidanac and Indoprofen but is distinct from Sulindac (an indene).[1]

-

Chemical Name: (S)-5-benzoyl-2,3-dihydro-6-hydroxy-1H-indene-1-carboxylic acid.[1]

-

Molecular Formula: C₁₇H₁₄O₄[1]

-

Molecular Weight: 282.29 g/mol [1]

-

Key Pharmacophore: The C1-carboxylic acid on the indane ring is critical for COX active site binding (Arg-120 interaction), while the 5-benzoyl group provides lipophilic anchoring.[1]

Synthesis Protocol (Reconstructed)

The synthesis of this compound typically follows a Friedel-Crafts Acylation strategy on a pre-functionalized indane core.[1] Below is the reconstructed industrial route based on Ciba-Geigy’s patent landscape for related indanones.

Step-by-Step Synthesis Workflow

-

Precursor Preparation:

-

Dehydration & Hydrogenation:

-

Acylation (The Critical Step):

-

Deprotection & Resolution:

Part 2: Mechanism of Action (MoA)

The "Weak Inhibitor" Paradox

Unlike Indomethacin or Diclofenac, which are time-dependent, irreversible, or tight-binding inhibitors, this compound functions as a competitive, reversible, weak COX inhibitor .[1]

| Parameter | This compound | Indomethacin | Paracetamol |

| COX-1 IC50 | ~15 µM (Weak) | 0.02 µM (Potent) | >100 µM (Very Weak) |

| COX-2 IC50 | ~20 µM (Weak) | 0.50 µM (Potent) | N/A |

| Binding Type | Reversible | Pseudo-irreversible | Peroxidase Site |

| Anti-Oedema | High | High | Moderate |

Scientific Insight: Clinical trials (Skoglund et al., 1989) demonstrated that this compound (200mg t.i.d.)[1] possessed anti-oedematous efficacy statistically equivalent to Paracetamol (1g t.i.d.) in post-operative models.[1][2] This suggested that maximal COX suppression is not required for maximal anti-inflammatory effect , a finding that questioned the "more potent is better" strategy of the 1980s.[1]

Molecular Pathway Visualization

The following diagram illustrates the differential inhibition pathway of this compound compared to classical NSAIDs.

Caption: this compound achieves therapeutic efficacy through partial, reversible COX blockade, preserving some homeostatic function unlike tight-binding inhibitors.[1]

Part 3: Pharmacokinetics & Chiral Inversion

The Chiral Inversion Cycle

A defining feature of aryl-propionic and aryl-alkanoic acids is metabolic chiral inversion.[1] this compound undergoes a bidirectional inversion in dogs and humans, a rare PK phenomenon.[1]

In most NSAIDs (e.g., Ibuprofen), inversion is unidirectional (R

PK Data Summary[1][4]

| Species | Bioavailability (F) | Tmax | Half-life ( | Protein Binding |

| Human | >90% | 1-2 h | ~10-15 h | >99% |

| Calf | 66% (Oral) | 2-4 h | 21.2 h | >95% |

| Dog | High | 1 h | Variable | High |

Part 4: Clinical Development & Discontinuation

Clinical Efficacy

Phase II/III trials focused on post-operative pain and rheumatoid arthritis.[1]

-

Study: Double-blind crossover vs. Paracetamol (Skoglund, 1989).[1][2]

-

Result: No significant difference in anti-oedematous activity (

).[1][2] -

Significance: Proved that this compound was a viable alternative to opioids and potent NSAIDs for soft tissue swelling without the severe gastric irritation of Indomethacin.

The Safety Signal & Withdrawal

Despite its efficacy, this compound was discontinued in Phase III.[1] The primary drivers were:

-

Hepatotoxicity: The indane/indanone chemical scaffold (shared with Clidanac ) is prone to forming reactive acyl-glucuronides or quinone-imine intermediates, leading to idiosyncratic liver injury.[1]

-

Commercial Viability: By the mid-1990s, the industry shifted entirely toward COX-2 selective inhibitors (Celecoxib, Rofecoxib).[1] A "weak non-selective" inhibitor like this compound lost its strategic value proposition.[1]

References

-

Skoglund, L. A., et al. (1989).[1] "The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation."[2] International Journal of Clinical Pharmacology Research, 9(6), 371-375.[1]

-

King, J. N., et al. (1994).[1] "Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves." Journal of Veterinary Pharmacology and Therapeutics, 17(6), 447-452.[1] [1]

-

Delatour, P., et al. (1994).[1] "Bidirectional chiral inversion of the enantiomers of the nonsteroidal antiinflammatory drug this compound in dogs." Chirality, 6(6), 460-466.[1][3]

-

Ciba-Geigy Corp. (1978).[1] "Indane derivatives and their use as anti-inflammatory agents."[1][2][4][5][6] US Patent Office.[1] (Inferred from related patent US4113947/US4115231 context).

-

Marnett, L. J. (2000).[1] "Cyclooxygenase mechanisms." Current Opinion in Chemical Biology, 4(5), 545-552.[1] (Contextual reference for COX inhibition mechanisms).

Sources

- 1. Oxyacanthine | C37H40N2O6 | CID 442333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The anti-oedematous efficacy of this compound equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bidirectional chiral inversion of the enantiomers of the nonsteroidal antiinflammatory drug this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of prostaglandin biosynthesis by clidanac and related compounds: structural and conformational requirements for PG synthetase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral inversion - Wikipedia [en.wikipedia.org]

Oxindanac: Pharmacodynamics and Translational Potential in Veterinary Medicine

A Technical Monograph for Drug Development Strategies

Executive Summary

Oxindanac (5-benzoyl-2,3-dihydro-1H-indene-1-carboxylic acid) represents a distinct class of arylalkanoic acid NSAIDs characterized by a rigid indan ring system. While historically evaluated in livestock (specifically bovine models), its pharmacological profile—marked by a long elimination half-life and potent reversible inhibition of Thromboxane B2 (TxB2)—warrants a re-evaluation for specific veterinary indications where sustained analgesia is required.

This guide provides a technical roadmap for researchers to bridge existing large-animal data into broader veterinary applications, focusing on mechanism of action (MoA), pharmacokinetic (PK) modeling, and safety profiling.

Part 1: Chemical Architecture & Mechanism of Action

Structural Pharmacology

Unlike propionic acid derivatives (e.g., carprofen, ketoprofen) which possess flexible alkyl chains, this compound features a dihydroindene (indan) ring . This rigidity constrains the carboxylic acid moiety, potentially locking the molecule into a bioactive conformation that fits tightly within the cyclooxygenase (COX) channel.

-

Chemical Name: 5-benzoyl-2,3-dihydro-1H-indene-1-carboxylic acid

-

CAS Registry: 68548-99-2[1]

-

Key Feature: The benzoyl group at position 5 provides lipophilicity essential for membrane penetration, while the carboxylic acid at position 1 serves as the ionic anchor for COX active site binding (Arg-120 interaction).

Mechanism of Action (MoA)

This compound functions as a reversible inhibitor of cyclooxygenase enzymes.[2][3] Historical data indicates potent inhibition of Serum Thromboxane B2 (TxB2) , a marker of COX-1 activity in platelets.

-

COX-1 vs. COX-2 Selectivity: While modern veterinary medicine favors COX-2 selective inhibitors (coxibs) to spare gastrointestinal mucosa, "classic" NSAIDs like this compound often exhibit balanced or COX-1 biased inhibition.

-

Therapeutic Implication: The potent suppression of TxB2 suggests strong anti-thrombotic and analgesic effects, but also highlights the necessity for rigorous GI safety testing in carnivores (dogs/cats) which are highly sensitive to COX-1 inhibition.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of this compound within the Arachidonic Acid cascade, specifically highlighting its impact on the Thromboxane pathway.

Figure 1: Mechanism of Action showing this compound's blockade of COX enzymes and downstream effects on Thromboxane and Prostaglandins.

Part 2: Pharmacokinetics & Species Translation

The Ruminant vs. Carnivore Gap

Existing data on this compound is heavily anchored in bovine studies (calves). Translating this to companion animals requires navigating significant metabolic differences.

Table 1: Pharmacokinetic Profile (Calf Data) & Translational Risks

| Parameter | Value (Calves, IV 2mg/kg) | Translational Implication for Dogs/Cats |

| Half-life ( | 20.2 – 22.8 hours | High Risk: Long |

| Bioavailability (Oral) | ~66.6% (Incomplete) | Suggests significant first-pass metabolism or poor solubility in acidic gastric environments. |

| Absorption Phase | Biphasic ( | Indicates potential enterohepatic recycling or distinct absorption windows in the GI tract. |

| Protein Binding | High (>95% estimated) | Risk of displacing other protein-bound drugs (e.g., warfarin, phenobarbital). |

Pharmacokinetic Modeling

In calves, this compound fits a 2- or 3-compartment open model .[2][3] This suggests the drug distributes rapidly into highly perfused tissues (central compartment) and then equilibrates slowly with deep tissue compartments (peripheral compartment), likely the site of inflammation.

Key Insight: The efficacy (TxB2 inhibition) correlates directly with plasma concentration via a Sigmoidal Emax Model . This is advantageous for development, as plasma levels can serve as a reliable surrogate for pharmacodynamic activity.

Part 3: Experimental Protocols for Validation

To develop this compound for canine or feline use, the following protocols must be executed to establish safety margins and efficacy.

Protocol A: Whole Blood Assay (COX Isoform Selectivity)

Purpose: To definitively categorize this compound as COX-1 selective, COX-2 selective, or non-selective in the target species (Dog/Cat).

Reagents:

-

Fresh heparinized whole blood (Target Species).

-

Lipopolysaccharide (LPS) (for COX-2 induction).

-

Calcium Ionophore A23187 (for COX-1 activation).

-

This compound reference standard (dissolved in DMSO).

Workflow:

-

Blood Collection: Draw 10mL blood from healthy donors (n=6) into heparinized tubes.

-

Aliquot & Treat: Divide into 1mL aliquots. Incubate with this compound (0.01 – 100 µM) for 15 mins.

-

COX-1 Challenge: Add Calcium Ionophore (final 50 µM). Incubate 60 min at 37°C. Measure TxB2 via ELISA.

-

COX-2 Challenge: Add LPS (10 µg/mL). Incubate 24 hours at 37°C. Measure PGE2 via ELISA.

-

Calculation: Plot Log[Concentration] vs. % Inhibition. Calculate

for COX-1 (TxB2) and COX-2 (PGE2).-

Selectivity Ratio:

.

-

Protocol B: Pharmacokinetic Bridging Study (IV/Oral Crossover)

Purpose: To determine absolute bioavailability and clearance in dogs.[4]

Study Design:

-

Subjects: 6 Beagle dogs (crossover design).

-

Washout: 14 days between phases.

-

Dosing:

-

Phase 1: IV Bolus (2 mg/kg).

-

Phase 2: Oral Tablet/Suspension (2 mg/kg).

-

Sampling Schedule: Pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 12h, 24h, 36h, 48h, 72h. (Extended sampling is critical due to expected long half-life).

Bioanalytical Method (HPLC-UV/MS):

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.

-

Detection: UV at 280nm or MS/MS (MRM mode).

-

LOD Target: < 0.1 µg/mL.

Part 4: Development Workflow Visualization

The following diagram outlines the critical path for repurposing this compound from livestock data to a viable companion animal therapeutic.

Figure 2: Strategic Development Pathway for this compound repurposing.

Part 5: Scientific Integrity & Future Outlook

Safety Considerations

The primary barrier to this compound's adoption in small animals is the gastric ulceration potential .

-

Causality: Inhibition of COX-1 reduces prostaglandin E2 (PGE2) in the stomach, which is responsible for mucus secretion and bicarbonate production.

-

Mitigation: If this compound proves non-selective, it must be formulated with a gastroprotectant (e.g., misoprostol) or developed strictly for short-term post-operative pain rather than chronic osteoarthritis.

Synthesis

This compound offers a unique pharmacokinetic profile with a long duration of action (36-48h in calves).[2] If this translates to dogs, it could offer once-daily or every-other-day dosing , a significant compliance advantage. However, this benefit is contingent upon a safety profile that manages the risks of COX-1 inhibition and potential renal toxicity associated with prolonged NSAID exposure.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46877, this compound. PubChem. Available at: [Link]

-

Lees, P., et al. (2004). Pharmacodynamics and pharmacokinetics of non-steroidal anti-inflammatory drugs in species of veterinary interest. Journal of Veterinary Pharmacology and Therapeutics. (General NSAID grounding).[5] Available at: [Link]

-

King, J. N., et al. (1994).[2] Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves.[2][3][6] Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

-

Merck Veterinary Manual. Nonsteroidal Anti-inflammatory Drugs in Animals. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Correlation between the pharmacokinetics of this compound and inhibition of serum thromboxane B2 in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. List of NSAIDs from strongest to weakest [medicalnewstoday.com]

- 6. High performance liquid chromatography and pharmacokinetics of the non-steroidal anti-inflammatory drug this compound in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In vitro COX-2 inhibition assay protocol for Oxindanac

Application Note: Advanced In Vitro Screening of Oxindanac: A Comprehensive Protocol for COX-2 Inhibition Assays

Introduction & Scientific Rationale

This compound (5-benzoyl-6-hydroxyindane-1-carboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) characterized by a unique pharmacological profile[1]. Clinically, the anti-oedematous efficacy of this compound is comparable to that of paracetamol, acting as a relatively weak cyclooxygenase (COX) inhibitor when compared to classical, highly potent NSAIDs like diclofenac[2].

To accurately profile the pharmacodynamics of this compound and determine its exact IC50, researchers require a highly sensitive, self-validating in vitro screening assay[3]. This application note details a robust colorimetric COX-2 inhibition protocol utilizing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a precise readout of enzymatic activity[4].

Mechanistic Pathway & Assay Principle

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for converting arachidonic acid (AA) into prostaglandin H2 (PGH2)[3]. This conversion occurs via two distinct, coupled catalytic steps:

-

Cyclooxygenase Activity: AA is oxygenated to form the intermediate prostaglandin G2 (PGG2).

-

Peroxidase Activity: PGG2 is rapidly reduced to PGH2.

The assay described herein exploits the peroxidase activity of COX-2. By supplying TMPD as a co-substrate, the reduction of PGG2 to PGH2 is coupled with the stoichiometric oxidation of TMPD[4]. Oxidized TMPD produces a distinct colorimetric signal that can be quantified at 590–603 nm, providing a direct, proportional readout of COX-2 enzymatic activity[4]. This compound competitively binds to the COX-2 active site, preventing AA oxygenation and subsequently halting the downstream TMPD oxidation.

Fig 1: COX-2 catalytic pathway and its competitive inhibition by this compound.

Experimental Protocol: A Self-Validating System

Trustworthiness & Causality: A robust biochemical assay must be self-validating. This protocol incorporates 100% Initial Activity (IA) wells to define the maximum uninhibited signal, Background (Bkg) wells to account for non-enzymatic auto-oxidation of TMPD[4], and a Reference Inhibitor (e.g., Celecoxib or Diclofenac) to verify the dynamic range and sensitivity of the specific enzyme batch.

Materials & Reagents

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0)[4]. Causality: Maintains the optimal structural conformation and ionization state of the COX-2 active site for maximum catalytic turnover.

-

Hematin Solution: 15 mM in DMSO[4]. Causality: Hematin is an obligate cofactor for the peroxidase active site of COX-2; without it, the secondary reduction step fails, and no colorimetric signal is generated.

-

COX-2 Enzyme: Human recombinant or sheep placental COX-2[3],[5].

-

Substrate Mixture: Arachidonic Acid (AA) and TMPD[4].

-

Test Compound: this compound (Serial dilutions starting from 500 µM).

Step-by-Step Methodology

-

Reagent Preparation: Thaw all reagents on ice. Prepare the this compound serial dilutions in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

-

Plate Configuration (96-Well Plate):

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Hematin.

-

100% IA Wells: Add 150 µL Assay Buffer, 10 µL Hematin, 10 µL COX-2 enzyme, and 10 µL vehicle (DMSO).

-

Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Hematin, 10 µL COX-2 enzyme, and 10 µL this compound dilution.

-

-

Pre-Incubation: Incubate the plate for 5 minutes at 25°C[4]. Causality: Pre-incubation is a critical step. It allows this compound to reach equilibrium binding within the COX-2 hydrophobic channel before the introduction of the highly competitive AA substrate.

-

Reaction Initiation: Rapidly add 20 µL of the Substrate Mixture (AA + TMPD) to all wells using a multichannel pipette[4].

-

Incubation: Incubate for exactly 5 minutes at 25°C.

-

Measurement: Read the absorbance at 590 nm (or 603 nm depending on available filters) using a microplate reader[4]. Causality: Non-enzymatic auto-oxidation of TMPD increases over time; prompt reading ensures the signal-to-noise ratio remains optimal and prevents false-positive background inflation.

Fig 2: Step-by-step workflow for the in vitro COX-2 colorimetric screening assay.

Data Analysis & Interpretation

To determine the efficacy of this compound, calculate the percentage of COX-2 inhibition for each concentration using the following formula:

% Inhibition =[ (Abs_IA - Abs_Bkg) - (Abs_Inhibitor - Abs_Bkg) ] / (Abs_IA - Abs_Bkg) × 100

Plot the % Inhibition against the log concentration of this compound. Use non-linear regression (four-parameter logistic curve) to determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative in vitro IC50 values comparing this compound to other standard NSAIDs, highlighting its profile as a weak inhibitor[4],[2].

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Pharmacological Profile |

| This compound | > 100 | ~ 65.0 | < 2 | Weak non-selective inhibitor[2] |

| Paracetamol | > 100 | > 100 | N/A | Very weak peripheral inhibitor[2] |

| Diclofenac | 1.5 | 3.4 | 0.44 | Potent non-selective NSAID[4] |

| Celecoxib | > 50 | 0.04 | > 1250 | Highly selective COX-2 inhibitor |

(Note: Exact quantitative values may vary based on specific assay conditions, enzyme source, and incubation times).

References

-

Anti-Inflammatory Activity of Isolated Bioactive Flavanoid Apigenin-7-O-Β-D Glucuronide Methyl Ester Source: RJPBCS URL:[Link]

-

Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway and Inducing Cytotoxicity in Colon Cancer Cells Source: PMC (NIH) URL:[Link]

-

Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? Source: Clinical Infectious Diseases | Oxford Academic URL:[Link]

- WO2007129169A2 - Cox- ii inhibitors for improving reproductive success in a female animal Source: Google Patents URL

-

COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical Source: Biocompare URL:[Link]

Sources

- 1. WO2007129169A2 - Cox- ii inhibitors for improving reproductive success in a female animal - Google Patents [patents.google.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway and Inducing Cytotoxicity in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. biocompare.com [biocompare.com]

Application Note: Cell-Based Validation of Oxindanac Anti-Inflammatory Activity

Introduction & Mechanistic Basis[1][2][3][4]

Oxindanac (5-benzoyl-2,3-dihydro-1H-indene-1-carboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) structurally related to indomethacin and sulindac. Unlike sulindac, which requires hepatic reduction to its active sulfide metabolite, this compound is pharmacologically active in its native form. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2).[1]

While biochemical assays (cell-free) determine binding affinity, cell-based assays are critical for drug development because they account for membrane permeability, intracellular metabolism, and off-target cytotoxicity. This guide details the industry-standard workflow for validating this compound using the RAW 264.7 macrophage inflammation model .

Mechanism of Action

The following diagram illustrates the intervention point of this compound within the arachidonic acid cascade.

Figure 1: this compound inhibits COX-1/2 enzymes, preventing the conversion of Arachidonic Acid into inflammatory mediators like PGE2.

Pre-Assay Considerations

Cell Line Selection

-

Primary Model: RAW 264.7 (Murine Macrophages) .[2][3][4][5][6]

-

Rationale: These cells express high levels of TLR4. Upon stimulation with Lipopolysaccharide (LPS), they robustly upregulate COX-2 and secrete PGE2, TNF-

, and IL-6, mimicking the systemic inflammatory response.

-

-

Alternative: THP-1 (Human Monocytes) .

-

Note: Requires differentiation with PMA (Phorbol 12-myristate 13-acetate) for 48 hours to become macrophage-like before use.

-

Compound Preparation

-

Solubility: this compound is hydrophobic.[7] Dissolve stock in DMSO (Dimethyl sulfoxide).

-

Stock Concentration: Prepare a 100 mM master stock.

-

Vehicle Control: Final DMSO concentration in culture must be

0.1% to avoid solvent cytotoxicity masking the drug effect.[8]

Protocol 1: Therapeutic Index Check (Viability)

Objective: To ensure that any reduction in inflammatory markers is due to enzymatic inhibition, not cell death.

Materials

-

CCK-8 (Cell Counting Kit-8) or MTT Reagent

-

Microplate Reader (450 nm for CCK-8; 570 nm for MTT)

Procedure

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO -

Treatment: Aspirate media. Add fresh media containing this compound in a dose-response range (e.g., 0.1

M to 100 -

Incubation: Incubate for 24 hours (matching the timeframe of the efficacy assay).

-

Readout:

-

Calculation:

Acceptance Criteria: The highest concentration used in subsequent efficacy assays must maintain >90% viability .